Ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]acetate
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Overview
Description
Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate: is a chemical compound that belongs to the class of difluoromethyl pyrazole derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The presence of the difluoromethyl group in the pyrazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate typically involves the reaction of difluoromethyl pyrazole with ethyl acetate under specific conditions. One common method involves the use of methylhydrazine in ethyl acetate as a solvent. The reaction mixture is heated under reflux for several hours to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate may involve the use of catalytic processes to enhance yield and efficiency. For example, nanoscale titanium dioxide can be used as a catalyst to promote the esterification reaction, resulting in higher yields and shorter reaction times . The use of cost-effective and readily available raw materials further optimizes the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Medicine: The compound’s unique chemical properties are explored for potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. For instance, in antifungal applications, the compound inhibits the growth of fungal cells by interfering with their metabolic processes .
Comparison with Similar Compounds
Ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate can be compared with other difluoromethyl pyrazole derivatives, such as:
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: This compound also exhibits antifungal and antibacterial activities but differs in its molecular structure and specific applications.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These derivatives are known for their fungicidal properties and are used in agricultural applications.
The uniqueness of ethyl 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetate lies in its specific chemical structure, which imparts distinct biological activities and makes it a valuable compound for various scientific and industrial applications.
Biological Activity
Ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]acetate is a pyrazole derivative that has garnered attention due to its potential biological activities. This article delves into its synthesis, pharmacological properties, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound features a difluoromethyl group attached to a pyrazole ring, which is known for its diverse biological activities. The synthesis of this compound typically involves the reaction of ethyl acetate with difluoromethyl-substituted hydrazines, followed by cyclization to form the pyrazole ring. The structural representation can be summarized as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole scaffold exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus . The introduction of the difluoromethyl group enhances lipophilicity and may contribute to improved membrane permeability, thereby increasing antimicrobial efficacy.
Anti-inflammatory Effects
Pyrazole derivatives are also recognized for their anti-inflammatory properties. This compound has been evaluated in vitro for its ability to inhibit pro-inflammatory cytokines. In a study assessing the compound's effect on macrophages, it demonstrated a reduction in tumor necrosis factor-alpha (TNF-α) levels, suggesting potential applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to its interaction with specific cellular targets. For instance, pyrazole derivatives often act as inhibitors of enzymes involved in inflammatory pathways or microbial metabolism. The compound's ability to inhibit soluble adenylyl cyclase (sAC) has been noted, which plays a critical role in intracellular signaling related to various physiological functions .
Study on Antimicrobial Activity
In a comparative study, this compound was tested against standard antibiotics. The results showed that it exhibited comparable or superior activity against resistant strains of bacteria, highlighting its potential as an alternative therapeutic agent .
In Vivo Efficacy
An in vivo study involving animal models demonstrated that administration of this compound resulted in significant reductions in infection rates compared to control groups. This suggests that the compound not only possesses antimicrobial properties but also shows promise in clinical applications .
Data Summary Table
Properties
IUPAC Name |
ethyl 2-[3-(difluoromethyl)pyrazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2N2O2/c1-2-14-7(13)5-12-4-3-6(11-12)8(9)10/h3-4,8H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFXYXUSYWZKGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CC(=N1)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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